molecular formula C12H8N4O2 B2722598 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 832740-68-8

7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2722598
CAS No.: 832740-68-8
M. Wt: 240.222
InChI Key: OBBNCPWRLTWSHC-UHFFFAOYSA-N
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Description

7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.222. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)10-3-1-2-9(8-10)11-4-6-13-12-5-7-14-15(11)12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBNCPWRLTWSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=CC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Pyrazolo 1,5 a Pyrimidine Scaffold in Medicinal Chemistry Research

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a fused heterocyclic system composed of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring. nih.gov This structural framework is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov The versatility of this scaffold has led to the development of a wide array of derivatives with a broad spectrum of biological activities.

Key Therapeutic Areas:

Anticancer Agents: Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as anticancer agents, particularly as protein kinase inhibitors. rsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. rsc.orgnih.gov Compounds with this scaffold can act as ATP-competitive or allosteric inhibitors of various kinases, including EGFR, B-Raf, MEK, and CDK2, thereby impeding cancer cell proliferation and survival. rsc.orgrsc.org

Central Nervous System (CNS) Agents: Several pyrazolo[1,5-a]pyrimidine-based compounds have been developed as agents targeting the CNS. For instance, zaleplon and indiplon (B1671879) are sedative agents, while ocinaplon (B1677094) has been identified as an anxiolytic agent. rsc.org

Anti-infectious and Anti-inflammatory Properties: The scaffold has also been explored for its potential in developing anti-infectious and anti-inflammatory drugs. nih.gov

Other Therapeutic Applications: Research has also highlighted the potential of these compounds as antimicrobial, analgesic, and antioxidant agents, as well as inhibitors of various enzymes like carboxylesterase and PDE10A. rsc.org

The significance of this scaffold is further underscored by the number of drugs on the market that incorporate the pyrazolo[1,5-a]pyrimidine core. mdpi.com Examples include drugs for treating solid tumors and other conditions, highlighting the clinical relevance of this chemical class. mdpi.com

Overview of the 7 3 Nitrophenyl Pyrazolo 1,5 a Pyrimidine Structural Motif and Its Derivatives in Academic Investigations

The 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine structural motif is characterized by the presence of a nitrophenyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core. While specific research focusing solely on this exact compound is not extensively detailed in the public domain, the broader academic investigations into its derivatives provide valuable insights. The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of organic chemistry, with numerous synthetic strategies available. nih.gov These methods often involve the condensation of aminopyrazoles with various reagents like 1,3-diketones, enaminones, or unsaturated nitriles. rsc.org

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in understanding how different functional groups influence the pharmacological properties of these compounds. rsc.org For instance, the introduction of various substituents at different positions of the pyrazolo[1,5-a]pyrimidine ring can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Illustrative SAR Findings for Pyrazolo[1,5-a]pyrimidine Derivatives:

Position of SubstitutionImpact on Biological Activity
3- and 5-positionsOptimization of substituents at these positions has been shown to be critical for the potency of Pim-1 kinase inhibitors. nih.gov
7-positionThe reactivity of a chlorine atom at this position allows for selective substitution, which is a key step in preparing a series of PI3Kδ inhibitors. nih.gov

Molecular Interactions and Mechanistic Insights

Identification of Biological Targets and Pathways

The pyrazolo[1,5-a]pyrimidine (B1248293) core is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a multitude of biological targets, most notably protein kinases. nih.gov The substitution at the 7-position with a 3-nitrophenyl group is a critical determinant of the compound's specific target profile and potency.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. researchgate.net The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. nih.gov

Derivatives of this scaffold have demonstrated inhibitory activity against a wide array of protein kinases, as detailed below. The specific efficacy of 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine against each target would require dedicated enzymatic assays, but the existing data for analogues provides strong inferential evidence of its potential activities.

Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two marketed drugs for NTRK fusion cancers, highlighting its importance in Trk inhibition. nih.gov Structure-activity relationship studies have shown that the scaffold is essential for forming a key interaction with the hinge region of the kinase. nih.gov Modifications at various positions on the rings influence binding affinity and selectivity. nih.govmdpi.com

Casein Kinase 2 (CK2): Related azolo[1,5-a]pyrimidine structures have been synthesized and shown to possess inhibitory activity against protein kinase CK2. mdpi.com

EGFR, B-Raf, and MEK: Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK kinases, which are critical components of the MAPK/ERK signaling pathway often dysregulated in cancers like melanoma. nih.govnih.govoaes.cc Specifically, pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as B-Raf kinase inhibitors. nih.gov

Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDKs, which are central to cell cycle regulation. nih.gov For instance, the compound BS-194 is a selective and potent inhibitor of CDK1, CDK2, and CDK9. nih.gov Another derivative, BS-181, was identified as a potent and selective CDK7 inhibitor. nih.gov The related pyrazolo[4,3-d]pyrimidine scaffold has also yielded potent CDK inhibitors. researchgate.net

Pim-1 Kinase: Starting from a virtual screening hit, pyrazolo[1,5-a]pyrimidine compounds have been optimized to be potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology. nih.gov Many of the synthesized analogues exhibited nanomolar inhibitory activity. nih.gov

Other Kinases (PDE4, BCL6, DRAK1): The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further demonstrated by its identified activity against a range of other kinases, including PDE4, BCL6, and DRAK1, which are involved in various cellular processes. researchgate.net

Target KinaseScaffold/Derivative ClassKey FindingsReference
TrkAPicolinamide-substituted pyrazolo[1,5-a]pyrimidinesDemonstrated excellent enzymatic inhibition with IC50 values as low as 1.7 nM. nih.gov
B-RafPyrazolo[1,5-a]pyrimidine-3-carboxylatesIdentified as novel small molecule inhibitors for potential use in melanoma and other cancers. nih.gov
Pim-13-Aryl-5-amino-pyrazolo[1,5-a]pyrimidinesCompounds exhibited nanomolar inhibitory activity against Pim-1 kinase. nih.gov
CDK1/CDK2/CDK9Pyrazolo[1,5-a]pyrimidine (BS-194)Potent inhibition with IC50 values of 30 nM, 3 nM, and 90 nM, respectively. nih.gov
CDK7Pyrazolo[1,5-a]pyrimidine (BS-181)Selective inhibition with an IC50 of 21 nM. nih.gov
RETPyrazolo[1,5-a]pyrimidine-7-aminesDiscovered as potent RET kinase inhibitors with high selectivity over KDR. nih.gov

Beyond protein kinases, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to target other classes of enzymes and receptors.

Phosphoinositide 3-kinases (PI3Ks): Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine have been developed as a novel series of potent and selective PI3Kδ inhibitors, with IC50 values in the nanomolar range. mdpi.com The morpholine (B109124) ring at the 7-position was found to be crucial for interaction at the catalytic site. mdpi.com Other derivatives have been developed as dual PI3Kγ/δ inhibitors. researchgate.net

Threonine Tyrosine Kinase (TTK): Through a scaffold hopping exercise, pyrazolo[1,5-a]pyrimidines were identified as a novel class of potent TTK inhibitors, culminating in the discovery of CFI-402257, a highly selective, orally bioavailable anticancer agent candidate. nih.gov

α-Glucosidase and Acetylcholinesterase: In the search for treatments for diabetes and Alzheimer's disease, various pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their enzymatic inhibition, showing potential against targets like α-glucosidase and acetylcholinesterase. researchgate.net

Elucidation of Binding Modes and Mechanisms of Action

The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives is achieved through specific molecular interactions within the binding sites of their target proteins. The primary mechanisms involve competitive inhibition at the ATP binding site, though allosteric modulation has also been observed.

The structural similarity of the pyrazolo[1,5-a]pyrimidine core to the endogenous purine (B94841) ring of ATP makes it an ideal scaffold for designing ATP-competitive inhibitors. nih.govcjph.com.cn In this mechanism, the inhibitor occupies the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The nitrogen atoms within the bicyclic system act as key hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) base of ATP with the kinase hinge region. researchgate.net This hinge-binding interaction is a common feature for many kinase inhibitors and is crucial for potent inhibition. nih.gov

In addition to orthosteric, ATP-competitive inhibition, pyrazolo[1,5-a]pyrimidines have been identified as allosteric modulators. nih.govcjph.com.cn Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the protein's activity. This mechanism can offer higher selectivity and a reduced risk of off-target effects compared to ATP-competitive inhibitors, as allosteric sites are generally less conserved across the kinome. cjph.com.cn

The potency and selectivity of pyrazolo[1,5-a]pyrimidine inhibitors are highly dependent on the network of hydrogen bonds they form within the active site of the target protein. nih.gov

Hinge Region Interaction: As noted, a critical interaction for many kinase inhibitors of this class is the formation of one or more hydrogen bonds with the backbone amide groups of the kinase hinge region. For example, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a hinge interaction with the Met592 residue in Trk. nih.gov A similar interaction with Met816 was observed for CDK inhibitors based on the related pyrazolo[4,3-d]pyrimidine scaffold. researchgate.net

Other Key Interactions: Beyond the hinge region, substituents on the pyrazolo[1,5-a]pyrimidine core form additional hydrogen bonds and other non-covalent interactions that enhance binding affinity and contribute to selectivity. In the development of PI3Kδ inhibitors, a crucial hydrogen bond was identified between an oxygen atom of a morpholine group at the 7-position and the amino acid Val-828 in the hinge region. mdpi.com The crystal structure of a 7-amino-substituted derivative also highlights the capacity of the scaffold to participate in extensive N—H⋯N hydrogen bonding. researchgate.net These specific interactions with active site residues are fundamental to the compound's mechanism of action.

Hydrophobic Interactions and Conformational Effects

Detailed research into the specific hydrophobic interactions and conformational effects of this compound is limited in publicly available scientific literature. However, studies on closely related analogues provide valuable insights into the potential molecular behaviors of this compound class.

Research on a structurally similar compound, This compound-3-carboxylic acid , was conducted as part of a structure-activity relationship investigation targeting the D-Ala:D-Ala ligase (DdlB) enzyme. nih.govtandfonline.com In this study, the analogue was evaluated for its inhibitory activity, although it did not show inhibition in the biochemical assay performed. nih.gov

Computational analyses of the broader pyrazolo[1,5-a]pyrimidine-3-carboxylic acid series, to which the 3-nitrophenyl analogue belongs, have highlighted the contributions of various forces to binding affinity. Docking studies of the parent fragment hit identified rewards for hydrophobic enclosure, indicating that hydrophobic interactions play a role in the binding of these compounds to protein targets. nih.gov

Furthermore, molecular dynamics simulations on a closely related active compound, 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, revealed specific conformational behaviors. The simulations indicated that the most significant conformational fluctuations observed were due to the flipping of the substituted phenyl ring at the 7-position. nih.govtandfonline.com This suggests that the dihedral angle between the pyrazolo[1,5-a]pyrimidine core and the 3-nitrophenyl substituent in this compound is likely a key flexible point, allowing the compound to adopt different conformations within a binding site.

While these findings relate to a derivative with a carboxylic acid moiety, the consistent presence of the 7-phenyl-pyrazolo[1,5-a]pyrimidine scaffold suggests that hydrophobic interactions involving the phenyl ring and the core structure, as well as the conformational flexibility of the phenyl ring, are likely important characteristics of this compound as well.

Computational and Theoretical Investigations

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to protein targets.

Despite the application of docking studies to the broader pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds against various biological targets, specific molecular docking investigations for 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine have not been reported in the reviewed scientific literature. Such studies would be essential to identify potential protein targets and predict its binding affinity and orientation within the active site.

Detailed analysis of ligand-protein interactions is a critical component of molecular docking, revealing the specific forces that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, a specific analysis of its interaction with any protein target is not currently available in published research. A theoretical study would be required to identify key amino acid residues that may interact with the pyrazolo[1,5-a]pyrimidine core, the pyrazole (B372694) nitrogen atoms, or the nitrophenyl substituent.

Virtual screening is a computational method used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While the pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry and has emerged as a hit in various screening campaigns, there is no specific published data identifying this compound as a hit from a virtual screening effort. nih.gov

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule and predict its properties. These calculations can determine frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and predict spectroscopic behavior.

For the 7-aryl-pyrazolo[1,5-a]pyrimidine family, electronic structure analysis based on DFT and Time-Dependent DFT (TD-DFT) has been performed. rsc.org These studies have revealed that the nature of the substituent at the 7-position of the fused ring system is a critical determinant of the molecule's optical properties. rsc.org The calculations demonstrate that the presence of an electron-withdrawing group (EWG) at this position significantly influences the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org

Specifically for this compound, the 3-nitrophenyl group acts as a strong EWG. Based on theoretical studies of analogous compounds, it is predicted that this substitution would result in low absorption and emission intensities compared to derivatives bearing electron-donating groups (EDGs) at the same position. rsc.org This is a direct consequence of the EWG's effect on the electronic structure and the efficiency of the ICT process, which is fundamental to the photophysical properties of this class of fluorophores. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by docking, providing insights into conformational changes and the dynamics of the binding event.

Currently, there are no published molecular dynamics simulation studies specifically involving this compound, either in a free state or in complex with a biological target. Such simulations would be valuable to confirm the stability of putative binding poses from docking studies and to understand the dynamic behavior of the ligand in a simulated physiological environment.

In Silico Assessment of Pharmacokinetic-Relevant Parameters

In silico methods are frequently used to predict the pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME). This assessment helps in the early-stage evaluation of a molecule's drug-likeness.

While specific ADME predictions and pharmacokinetic values for this compound are not available in the literature, a general in silico assessment for this class of compounds typically involves the evaluation of a standard set of molecular descriptors. researchgate.net These computational models analyze the molecule's structure to predict its behavior in the human body. The parameters generally assessed are summarized in the table below.

Biological Activity Assessment Methodologies in Research

In Vitro Cellular Assays

Initial screening of novel chemical entities typically begins with in vitro assays, which are conducted on cultured cells or isolated molecular targets. These assays are crucial for determining the cytotoxic potential, specific enzyme inhibition, and cellular effects of the compounds.

A primary application for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is in cancer research, making antiproliferative and cytotoxicity assays fundamental to their biological assessment. These assays measure the ability of a compound to inhibit cell growth or to induce cell death in various cancer cell lines. Commonly used cell lines include MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma), representing different types of human cancers. nih.govnih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability. researchgate.netresearchgate.net In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Studies on various 7-aryl-pyrazolo[1,5-a]pyrimidine analogs have demonstrated significant antiproliferative activity. For instance, structure-activity relationship (SAR) studies revealed that introducing an electron-donating group, such as a methoxy (B1213986) group, into the 7-aryl moiety enhanced anticancer activity against MCF-7, HepG2, and HCT-116 cell lines. nih.gov Another study reported that a novel series of 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine analogs showed antiproliferative activity against MCF7 and HCT116 cell lines, among others. nih.gov

Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound TypeCell LineActivity MetricObserved ActivityReference
7-Aryl-pyrazolo[1,5-a]pyrimidinesMCF-7, HepG2, HCT-116IC50Enhanced activity with methoxy substitution on the aryl group. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesMCF-7, HCT-116, HepG-2IC50Compounds evaluated for antitumor activity. nih.gov
7-Hydroxy-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivativeMCF-7IC50Demonstrated cytotoxicity with an IC50 value of 55.97 µg/mL. nih.gov
7-Aryl-3-substituted Pyrazolo[1,5-a]pyrimidine analogHCT116IC50Significant anticancer activity demonstrated. nih.gov

Pyrazolo[1,5-a]pyrimidines are well-documented inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. rsc.org Therefore, enzyme inhibition assays are critical for elucidating their mechanism of action. These assays measure a compound's ability to inhibit the activity of a specific enzyme.

For kinase inhibition, assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a potent inhibitor of a wide range of kinases, including Threonine Tyrosine Kinase (TTK), Cyclin-Dependent Kinases (CDKs), Pim-1, Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3Ks). rsc.orgnih.govnih.govekb.egnih.gov For example, a series of pyrazolo[1,5-a]pyrimidines yielded a potent and selective TTK inhibitor, CFI-402257, with a Ki of 0.1 nM. nih.gov Other derivatives have shown nanomolar inhibitory activity against Pim-1 kinase. nih.gov

Beyond kinases, these compounds have been evaluated against other enzymes. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives were assessed for their inhibitory activity against α-amylase, a type of glycosidase, showing potent inhibition. nih.gov

Enzyme Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Target EnzymeCompound ClassInhibitory Potency (IC50/Ki)Reference
TTK KinasePyrazolo[1,5-a]pyrimidinesKi = 0.1 nM (for CFI-402257) nih.gov
Pim-1 Kinase3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidinesNanomolar range nih.gov
CDK2/TRKA KinasesPyrazolo[1,5-a]pyrimidine derivativesIC50 = 0.09 µM (CDK2), 0.45 µM (TRKA) for most potent compounds mdpi.com
VEGFR-2Substituted pyrazolo[1,5-a]pyrimidinesIC50 = 0.003 µM for most potent compound ekb.eg
α-AmylasePyrazolo[1,5-a]pyrimidine-based compounds72.91% inhibition for most active compound nih.gov

To confirm that enzyme inhibition observed in biochemical assays translates to a functional effect within a cellular context, cell-based functional assays are employed. These assays can measure downstream effects of target inhibition, such as changes in protein phosphorylation or alterations in the cell cycle.

For kinase inhibitors, an important assay is to measure the phosphorylation status of a known substrate of the target kinase within treated cells. For example, potent Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold were shown to suppress the phosphorylation of the BAD protein, a known Pim-1 substrate, in a cell-based assay. nih.gov Similarly, macrocyclic pyrazolo[1,5-a]pyrimidine inhibitors of NAK kinases were shown to inhibit the phosphorylation of the AP-2 complex. biorxiv.org

Cell cycle analysis, often performed using flow cytometry, is another critical functional assay. It determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Some pyrazolo[1,5-a]pyrimidine derivatives that inhibit CDKs have been shown to cause cell cycle arrest, typically at the G2/M phase, which is consistent with the inhibition of kinases that regulate mitotic progression. researchgate.net

The broad biological activity of the pyrazolo[1,5-a]pyrimidine scaffold extends to antimicrobial and antiviral properties. nih.gov Screening for these activities involves testing the compounds against various pathogens.

Antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govmdpi.com Assays are conducted against a panel of bacteria (both Gram-positive and Gram-negative) and fungi. nih.govresearchgate.net

For antiviral screening, assays measure the ability of a compound to inhibit viral replication in host cells. For example, pyrazolo[1,5-a]pyrimidine-based inhibitors have been evaluated for their antiviral activity against various RNA viruses, including SARS-CoV-2, Venezuelan equine encephalitis virus (VEEV), and Dengue virus (DENV-2). biorxiv.org The efficacy is often reported as the EC50 value, the concentration required to inhibit viral activity by 50%. Furthermore, inhibitors of casein kinase 2α (CSNK2A) from the 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine (PZP) class have shown efficacy in reducing the replication of β-coronaviruses in vitro. nih.gov

In Vivo Animal Model Efficacy Studies

Compounds that demonstrate promising activity in vitro are advanced to in vivo studies using animal models to assess their efficacy and pharmacokinetic properties in a living organism.

For potential anticancer agents, the most common in vivo models are xenografts, where human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time. The efficacy of the compound is measured as tumor growth inhibition (TGI).

Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have been evaluated in such models. For example, TTK inhibitors from this class were tested in HCT116 and HT29 colorectal cancer xenograft models, demonstrating between 68% and 72% TGI in the HCT116 model. nih.gov Another study showed that a pyrazolo[1,5-a]pyrimidine-based Jak2 inhibitor demonstrated a time-dependent knockdown of its downstream target, pSTAT5, in a SCID mouse SET2 xenograft model. nih.gov These studies are crucial for establishing proof-of-concept for a compound's anticancer activity in vivo before it can be considered for further development.

Assessment of Compound Efficacy in Disease Models (e.g., metabolic disorders, infections)

There is no available data from studies assessing the efficacy of 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine in animal models of metabolic disorders or infections. While the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for various therapeutic applications, including as kinase inhibitors for cancer, anti-inflammatory agents, and antimicrobial agents, specific in vivo studies for the 7-(3-nitrophenyl) derivative have not been published. nih.govresearchgate.net For instance, other compounds with the 7-aryl-pyrazolo[1,5-a]pyrimidine scaffold have been evaluated for antimalarial activity in mouse models, but this research did not include the specific nitrophenyl derivative . nih.gov Similarly, different derivatives have been tested in xenograft mouse models for cancer, but again, data for this compound is absent from these reports. nih.gov

Metabolic Stability and Pharmacokinetic Assessment in Animal Models (excluding human data)

No studies detailing the metabolic stability or pharmacokinetic properties of this compound in any animal models were identified. The assessment of parameters such as absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of therapeutic compounds. nih.gov Research on other pyrazolo[1,5-a]pyrimidine derivatives has sometimes included pharmacokinetic evaluations in rodents, but these findings are specific to the molecules studied and cannot be extrapolated to this compound. nih.gov Without experimental data, no information can be provided on its half-life, bioavailability, clearance, or metabolic pathways in preclinical animal models.

Advanced Structural Characterization in Research Contexts

X-ray Crystallography for Ligand-Protein Complexes and Novel Derivatives

X-ray crystallography provides unparalleled insight into the atomic and molecular structure of a compound, revealing precise bond lengths, angles, and conformations. nih.gov This technique is particularly vital in drug discovery for visualizing how a ligand, such as a 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine derivative, interacts with its biological target, typically a protein. nih.govrsc.org The crystal structure of a protein-ligand complex offers a detailed map of the binding site, showing the specific interactions—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that are critical for binding affinity and selectivity. nih.gov

In the study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, X-ray diffraction has been used to confirm the structure of newly synthesized compounds. For instance, the structure of a 7-aminopyrazolo[1,5-a]pyrimidine derivative was definitively confirmed using single-crystal X-ray diffraction, which validated the regioselectivity of the synthesis. nih.gov Similarly, the structures of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine were determined by X-ray diffractometry, providing detailed information on intra- and intermolecular interactions. researchgate.net This level of detail is essential for understanding crystal packing and the solid-state properties of these materials. researchgate.net Although a specific crystal structure for this compound in a protein complex is not detailed in the provided sources, the application of this technique to analogous compounds underscores its importance in the field.

Table 1: Representative Crystallographic Data for Pyrazolo[1,5-a]pyrimidine Derivatives

This table presents example data for related compounds to illustrate the type of information obtained from X-ray crystallography studies.

CompoundCrystal SystemSpace GroupKey Interaction TypeReference
7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidineMonoclinicP2₁/cIntramolecular N⋯Cl, Intermolecular N⋯Cl, π–π stacking researchgate.net
3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidineMonoclinicP2₁/nIntramolecular N⋯S, Intermolecular N⋯S, π–π stacking researchgate.net
3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinoneMonoclinicP2₁/nIntramolecular C—H···N hydrogen bond mdpi.com

High-Resolution Mass Spectrometry for Structural Elucidation of Research Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the calculation of an exact molecular formula. This is indispensable for confirming the identity of newly synthesized compounds, intermediates, and final products in a research pipeline. sapub.org

For pyrazolo[1,5-a]pyrimidine derivatives, mass spectrometry is routinely used to confirm that the target molecule has been successfully synthesized. nih.gov For example, in the synthesis of various 7-arylpyrazolo[1,5-a]pyrimidines, mass spectral data were crucial in confirming the formation of the desired 7-substituted isomer over other possibilities. nih.gov The molecular ion peak (M+) provides the molecular weight of the compound, and its fragmentation pattern can offer additional structural information. sapub.org In studies of related heterocyclic systems, HRMS provides the confidence needed to verify the structures of novel compounds before proceeding to further biological or chemical evaluation. researchgate.net

Table 2: Example High-Resolution Mass Spectrometry Data for Pyrazolo[1,5-a]pyrimidine Analogs

This table shows representative mass spectrometry data for related structures to demonstrate the application of the technique.

Compound DerivativeMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Reference
5-methyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-2-amineC₁₅H₁₄N₄250.1218250.1215 ekb.eg
3-((4-Fluorophenyl)diazenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-amineC₁₉H₁₅FN₆O374.1302374.1298 ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy for New Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic compounds in solution. researchgate.netlookchem.com 1H (proton) and 13C (carbon-13) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. researchgate.net Chemical shifts (δ), coupling constants (J), and signal integrations allow researchers to piece together the molecular skeleton and confirm the connectivity of atoms. lookchem.com

The characterization of new pyrazolo[1,5-a]pyrimidine derivatives heavily relies on NMR spectroscopy. nih.gov For instance, 1H NMR can be used to distinguish between isomers, such as 5-methyl and 7-methyl derivatives, based on the chemical shift and fine structure of the methyl group's signal. researchgate.net In the synthesis of 5-chloromethyl-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine, the 1H NMR spectrum clearly showed signals corresponding to the chloromethyl group (singlet at δ 4.73 ppm), the pyrimidine (B1678525) ring protons, and the aromatic protons of the bromoaniline moiety, confirming the structure. researchgate.net Similarly, 13C NMR provides the number of unique carbon environments and their electronic nature. researchgate.netresearchgate.net

Table 3: Representative ¹H and ¹³C NMR Data for Substituted Pyrazolo[1,5-a]pyrimidines

This table provides example NMR data from related compounds to illustrate typical spectral features.

CompoundSpectroscopy TypeSolventKey Chemical Shifts (δ, ppm)Reference
5-Chloromethyl-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine¹H NMRDMSO-d₆4.73 (s, 2H, CH₂Cl), 6.67 (s, 1H, pyrimidine-H), 7.41 (d, 2H, Ar-H), 7.68 (d, 2H, Ar-H), 8.79 (s, 1H, pyrazole-H), 10.69 (s, 1H, NH) researchgate.net
¹³C NMRDMSO-d₆45.8 (CH₂Cl), 79.5, 89.4, 113.9, 119.0 (Ar-C), 131.8 (Ar-C), 138.3, 147.2, 149.8, 151.0, 151.7 researchgate.net
3-bromo-7-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine¹H NMRCDCl₃2.79 (s, 3H, CH₃), 6.91 (s, 1H, pyrimidine-H), 7.49 (d, 2H, Ar-H), 8.35 (d, 2H, Ar-H), 8.16 (s, 1H, pyrazole-H) ekb.eg
¹³C NMRCDCl₃25.8 (CH₃), 93.9, 110.1, 129.4 (Ar-C), 130.2 (Ar-C), 132.8, 137.9, 145.2, 149.6, 150.8, 156.4 ekb.eg

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vandanapublications.com The method works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies. vandanapublications.com The resulting spectrum is a fingerprint of the molecule, with characteristic absorption bands corresponding to specific bonds like C=O, N-H, C-N, C≡N, and aromatic C-H. vandanapublications.comnih.gov

In the context of this compound, FT-IR would be essential for confirming the presence of key functional groups. The nitro group (NO₂) would exhibit strong, characteristic stretching vibrations. Analysis of related pyrazolo[1,5-a]pyrimidine derivatives shows typical IR absorption bands for N-H stretching (for amino-substituted analogs), C≡N (cyano) stretching, and C=N stretching within the heterocyclic ring system. researchgate.netekb.eg For example, the synthesis of 5-chloromethyl-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine was supported by FT-IR data showing a sharp band at 2233 cm⁻¹ for the cyano group (C≡N) and bands in the 3275-3439 cm⁻¹ region corresponding to N-H stretches. researchgate.net

Table 4: Characteristic FT-IR Absorption Frequencies for Pyrazolo[1,5-a]pyrimidine Derivatives

This table lists typical vibrational frequencies for functional groups found in this class of compounds.

Compound DerivativeFunctional GroupVibrational ModeFrequency (cm⁻¹)Reference
5-Chloromethyl-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidineN-H (Amine)Stretching3439, 3328, 3275 researchgate.net
C≡N (Cyano)Stretching2233 researchgate.net
C=N / C=C (Ring)Stretching1626, 1600, 1572 researchgate.net
7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thioneO-H (Alcohol)Stretching3429 nih.gov
C=O (Acetyl)Stretching1710 nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-explored area, yet the quest for more efficient, cost-effective, and environmentally friendly methods remains a priority. nih.govnih.gov Future research in this domain will likely concentrate on several key areas. One promising direction is the refinement of one-pot, multicomponent reactions that allow for the construction of the complex scaffold in a single step from simple precursors. nih.govnih.gov Microwave-assisted synthesis has already shown promise in accelerating reaction times and improving yields for this class of compounds and will continue to be an area of interest. nih.gov

Furthermore, the development of novel catalytic systems, particularly using palladium-catalyzed cross-coupling and click chemistry, will enable the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govrsc.org This will facilitate the creation of extensive compound libraries for high-throughput screening. Green chemistry approaches, utilizing safer solvents and reagents, are also expected to gain prominence in the synthesis of 7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine and its analogs. nih.gov

Synthetic StrategyDescriptionPotential Advantages
One-Pot Multicomponent Reactions Combining three or more reactants in a single reaction vessel to form the final product. nih.govIncreased efficiency, reduced waste, simplified purification.
Microwave-Assisted Synthesis Utilizing microwave energy to heat reactions. nih.govRapid reaction times, higher yields, improved purity. nih.gov
Palladium-Catalyzed Cross-Coupling Forming carbon-carbon and carbon-heteroatom bonds using palladium catalysts. nih.govHigh functional group tolerance, allows for diverse substitutions. nih.gov
Green Chemistry Approaches Designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. nih.govEnvironmental sustainability, increased safety.

Exploration of New Biological Targets and Disease Indications

While pyrazolo[1,5-a]pyrimidines are well-known as protein kinase inhibitors for cancer therapy, their versatile structure allows for interaction with a wide array of biological targets. nih.govrsc.org Future research will undoubtedly focus on exploring the potential of this compound and related compounds against novel targets and in new disease contexts.

Recent studies have highlighted the potential of this scaffold in targeting enzymes and receptors involved in other diseases. For example, derivatives have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, phosphoinositide 3-kinases (PI3Ks) for inflammatory and autoimmune diseases, and the aryl hydrocarbon receptor (AHR), which is a target in cancer immunology. nih.govrsc.orgmdpi.com Additionally, some pyrazolo[1,5-a]pyrimidine derivatives have shown potential as antiviral agents and as inhibitors of phosphodiesterases for treating cognitive disorders. researchgate.net The exploration of this scaffold against neurodegenerative diseases, such as Alzheimer's, also represents a promising avenue for future investigation. semanticscholar.orgrsc.org

Potential Biological TargetAssociated Disease Indication
Protein Kinases (e.g., CK2, EGFR, B-Raf, MEK, CDKs, Pim-1, TRK)Cancer. nih.govrsc.org
Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes. nih.gov
Phosphoinositide 3-Kinase δ (PI3Kδ)Inflammatory and Autoimmune Diseases (e.g., Asthma, COPD). mdpi.comnih.gov
Aryl Hydrocarbon Receptor (AHR)Cancer Immunology. rsc.org
Phosphodiesterases (PDEs)Cognitive Disorders, Schizophrenia. researchgate.net
Acetylcholinesterase (AChE)Alzheimer's Disease. rsc.org

Optimization Strategies for Enhanced Potency and Selectivity

To translate a promising hit compound like this compound into a viable drug candidate, rigorous optimization is required to enhance its potency and selectivity. Structure-activity relationship (SAR) studies will remain a cornerstone of this process, systematically modifying the substituents at various positions of the pyrazolo[1,5-a]pyrimidine core to improve interactions with the target protein. nih.govrsc.org For instance, modifications at the 3-, 5-, and 7-positions of the scaffold have been shown to significantly influence binding affinity through interactions like hydrogen bonding and hydrophobic interactions. nih.gov

Modern drug design strategies such as scaffold hopping and fragment-based drug design are also being employed. nih.gov Scaffold hopping involves replacing the core structure of the molecule with a structurally different but functionally equivalent one to improve properties like patentability and ADME (absorption, distribution, metabolism, and excretion). Fragment-based design, on the other hand, involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The introduction of macrocyclic structures has also been explored to enhance aqueous solubility and cellular permeability. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel pyrazolo[1,5-a]pyrimidine derivatives. These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of virtual compounds, significantly accelerating the identification of promising candidates and reducing the reliance on expensive and time-consuming experimental screening. researchgate.net

Overcoming Research Challenges in Pyrazolo[1,5-a]pyrimidine Development

Despite the therapeutic promise of the pyrazolo[1,5-a]pyrimidine scaffold, several challenges need to be addressed to ensure successful clinical translation. One of the most significant hurdles in cancer therapy is the development of drug resistance, often arising from mutations in the target kinase. nih.govnih.gov A key research focus is the design of next-generation inhibitors that can overcome these resistance mechanisms. For example, new 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives have been designed to be effective against clinically acquired resistance mutations in TRK inhibitors. nih.gov

Off-target effects, which can lead to toxicity, are another major concern. nih.govresearchgate.net Achieving high selectivity for the intended target over other related proteins (e.g., different kinase isoforms) is a critical goal of the optimization process. researchgate.net Furthermore, overcoming multidrug resistance (MDR), where cancer cells become resistant to a broad range of chemotherapeutic agents, is an ongoing challenge. Some research suggests that pyrimidine-based compounds could act as reversal agents against ABC transporters like P-glycoprotein (P-gp), which are responsible for drug efflux from cancer cells. mdpi.comresearchgate.net Addressing these challenges through rational drug design and comprehensive preclinical evaluation will be crucial for the successful development of drugs based on the this compound scaffold.

Research ChallengePotential Solution
Drug Resistance Design of next-generation inhibitors targeting mutated proteins. nih.govnih.gov
Off-Target Effects Structure-based design for enhanced selectivity; comprehensive in vitro profiling. nih.govresearchgate.net
Multidrug Resistance (MDR) Development of compounds that can inhibit efflux pumps like P-glycoprotein. mdpi.comresearchgate.net
Toxicity Optimization of molecular structure to minimize interactions with toxicity-related targets (e.g., hERG channel). nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents or their synthetic precursors. For example:

  • Step 1 : React 3-aminopyrazole with a β-keto ester or nitrile under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Introduce the 3-nitrophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are commonly used .
  • Purification : Recrystallization from DMF/ethanol mixtures yields pure crystals .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.5 ppm) and nitrophenyl substituents (distinct splitting patterns). High-temperature NMR (110°C in DMSO-d₆) resolves overlapping signals .
  • IR Spectroscopy : Confirm carbonyl (1695 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 286 [M⁺]) validate molecular weight .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of 7-substituted pyrazolo[1,5-a]pyrimidines?

  • Solvent Selection : DMF enhances solubility of intermediates, while pyridine facilitates acid-catalyzed cyclization .
  • Catalyst Optimization : Palladium-based catalysts (e.g., PdCl₂) improve cross-coupling efficiency for aryl group introduction .
  • Temperature Control : Reflux (100–120°C) balances reaction rate and side-product formation. Microwave-assisted synthesis reduces time .
  • Workflow Example : A 69% yield was achieved for a nitro-substituted derivative via recrystallization from DMF after 5-hour reflux .

Q. How can contradictions in spectroscopic data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitrophenyl positioning) using single-crystal structures .
  • Variable-Temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., tautomerism) at elevated temperatures .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antifungal Activity : Follow protocols from Novinson et al. (1977), using Candida albicans or Aspergillus niger cultures. MIC values <50 µg/mL indicate potency .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values correlate with substituent electronic effects .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess selectivity. Derivatives with trifluoromethyl groups show enhanced apoptosis .

Methodological Considerations

Q. What strategies mitigate safety risks during synthesis?

  • Handling Nitro Groups : Use explosion-proof equipment and avoid high-temperature decomposition .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) before disposal. Classify nitro-containing waste as hazardous .

Q. How is regioselectivity controlled during functionalization at position 7?

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) direct electrophilic substitution to the para position .
  • Protecting Groups : Boc-protected amines prevent undesired side reactions during alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.